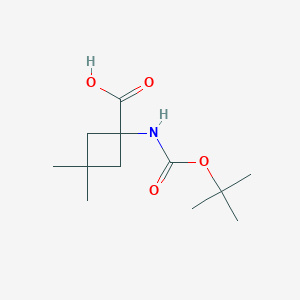
1-((叔丁氧羰基)氨基)-3,3-二甲基环丁烷-1-羧酸
描述
1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, making this compound valuable in various synthetic applications .
科学研究应用
1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials .
作用机制
Target of Action
It’s important to note that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .
Mode of Action
The compound acts as a protecting group for amines during organic synthesis . The Boc group can be added to amines under various conditions . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups . The Boc group is one of the more widely used amine protecting groups . The deprotection process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, allowing for selective formation of bonds while minimizing competing reactions with reactive functional groups . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group’s deprotection typically requires strong acids and certain temperature conditions . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .
生化分析
Biochemical Properties
1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions as a protecting group for amino acids. It interacts with various enzymes and proteins, particularly those involved in peptide synthesis. The compound forms stable carbamate linkages with amino groups, protecting them from unwanted reactions during synthesis. This interaction is reversible, allowing for the selective deprotection of the amino group under acidic conditions .
Cellular Effects
The effects of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid on cellular processes are primarily related to its role as a protecting group. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Its use in peptide synthesis can indirectly affect cellular functions by enabling the production of bioactive peptides and proteins .
Molecular Mechanism
At the molecular level, 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through the formation of carbamate linkages with amino groups. This interaction protects the amino group from nucleophilic attack and other reactive species. The deprotection process involves the cleavage of the carbamate linkage under acidic conditions, releasing the free amino group for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is well-documented. The compound remains stable under a variety of conditions, including room temperature and various solvents. Over time, it can be selectively deprotected using acidic reagents, with minimal degradation observed . Long-term studies have shown that the compound maintains its protective properties, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
Studies on the dosage effects of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid in animal models are limited, as the compound is primarily used in vitro. High doses of the compound could potentially lead to toxicity due to the release of tert-butyl cations during deprotection. Careful control of dosage and conditions is necessary to avoid adverse effects .
Metabolic Pathways
1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the incorporation of protected amino acids into peptides. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to protect amino groups during synthesis .
Transport and Distribution
It is likely that the compound is distributed evenly within the reaction medium, ensuring uniform protection of amino groups .
Subcellular Localization
The subcellular localization of 1-((Tert-butoxycarbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is not specifically documented. Given its role as a protecting group, it is expected to be localized in areas where peptide synthesis occurs, such as the cytoplasm and endoplasmic reticulum. The compound does not possess targeting signals or post-translational modifications that direct it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 3,3-dimethylcyclobutanone with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .
化学反应分析
Types of Reactions: 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various Boc-protected amines.
相似化合物的比较
- 1-((Tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
- N-Boc-S-Benzyl-L-cysteine
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butylcyclohexane-1-carboxylic acid
Uniqueness: 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and conformational stability. This makes it particularly useful in the synthesis of peptides and other complex molecules where structural integrity is crucial .
属性
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(8(14)15)6-11(4,5)7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUOMUBNBYAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935413-64-1 | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


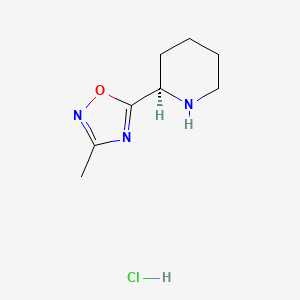

![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)
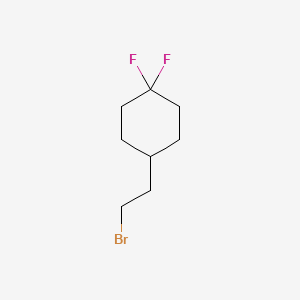
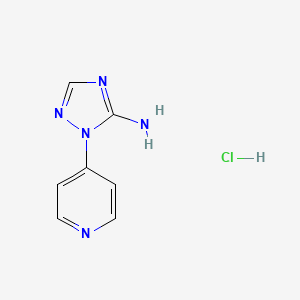
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
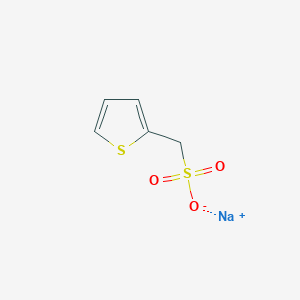
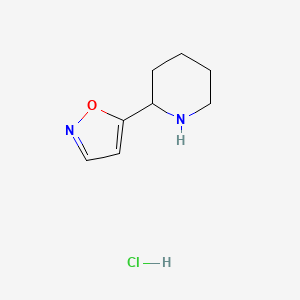


![2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1413430.png)
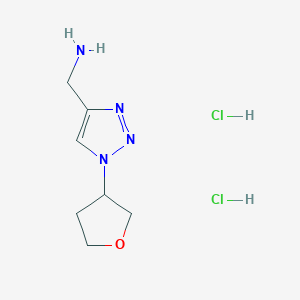
![9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B1413433.png)
![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
